Cas no 32637-74-4 (2-methyl-4-(3-methylphenyl)butanoic acid)
2-methyl-4-(3-methylphenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-4-(3-methylphenyl)butanoic acid
- EN300-1842226
- SCHEMBL15093693
- 32637-74-4
- AKOS017515916
-
- Inchi: 1S/C12H16O2/c1-9-4-3-5-11(8-9)7-6-10(2)12(13)14/h3-5,8,10H,6-7H2,1-2H3,(H,13,14)
- InChI Key: NWPBQGAFGQGRMK-UHFFFAOYSA-N
- SMILES: OC(C(C)CCC1C=CC=C(C)C=1)=O
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
2-methyl-4-(3-methylphenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842226-1g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-5g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-10g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-0.05g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-0.1g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-0.25g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-0.5g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-1.0g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1842226-2.5g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1842226-5.0g |
2-methyl-4-(3-methylphenyl)butanoic acid |
32637-74-4 | 5g |
$3687.0 | 2023-06-02 |
2-methyl-4-(3-methylphenyl)butanoic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-methyl-4-(3-methylphenyl)butanoic acid
Introduction to 2-methyl-4-(3-methylphenyl)butanoic acid (CAS No. 32637-74-4)
2-methyl-4-(3-methylphenyl)butanoic acid, identified by the chemical abstracts service number 32637-74-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butanoic acid backbone substituted with a methyl group at the second carbon and a 3-methylphenyl group at the fourth carbon, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both aromatic and aliphatic moieties in its structure makes it a versatile scaffold for further chemical modifications and functionalization, which are essential for developing novel therapeutic agents.
The compound's molecular formula, C12H14O2, reflects its composition and suggests possible applications in synthetic chemistry. Its structural features, including the butanoic acid moiety and the 3-methylphenyl group, provide multiple sites for chemical reactions such as esterification, amidation, and alkylation. These reactions are crucial in pharmaceutical synthesis, where modifying the functional groups can lead to enhanced bioavailability, improved metabolic stability, or targeted biological activity.
In recent years, there has been a growing interest in exploring the pharmacological potential of 2-methyl-4-(3-methylphenyl)butanoic acid. Researchers have been investigating its derivatives as potential candidates for various therapeutic applications. For instance, modifications of this scaffold have been explored in the development of drugs targeting neurological disorders. The aromatic ring system and the carboxylic acid group in 2-methyl-4-(3-methylphenyl)butanoic acid can interact with specific biological targets, making it a promising starting point for designing molecules with desired pharmacological effects.
One of the most intriguing aspects of this compound is its ability to serve as a precursor for more complex molecules. By introducing additional functional groups or altering the existing ones, chemists can generate a library of derivatives with diverse properties. This approach is particularly valuable in drug discovery pipelines, where high-throughput screening of compounds is essential for identifying lead candidates. The versatility of 2-methyl-4-(3-methylphenyl)butanoic acid makes it an attractive building block for medicinal chemists.
The synthesis of 2-methyl-4-(3-methylphenyl)butanoic acid involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) followed by reduction and further functionalization. These reactions showcase the compound's reactivity and its potential for further chemical manipulation. The synthesis process also underscores the importance of optimizing reaction conditions to achieve high yields and purity, which are critical for pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the understanding of 2-methyl-4-(3-methylphenyl)butanoic acid's properties. Molecular modeling studies have been employed to predict its binding affinity to various biological targets, providing insights into its potential pharmacological activity. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds virtual before conducting costly wet-lab experiments. This integration of computational and experimental methods has accelerated the drug discovery process significantly.
The compound's role in medicinal chemistry extends beyond its use as a building block. Researchers have also explored its potential as an intermediate in the synthesis of more complex molecules with specific therapeutic profiles. For example, derivatives of 2-methyl-4-(3-methylphenyl)butanoic acid have been investigated as inhibitors of enzymes involved in inflammatory pathways. By targeting these enzymes, such compounds could potentially alleviate symptoms associated with chronic inflammatory diseases.
The chemical properties of 2-methyl-4-(3-methylphenyl)butanoic acid, including its solubility, stability, and metabolic fate, are also critical factors in drug development. These properties determine how well a compound will be absorbed, distributed, metabolized, and excreted by the body (ADME). Understanding these parameters is essential for optimizing drug formulations and ensuring that the final product is both effective and safe. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in characterizing these properties.
In conclusion,2-methyl-4-(3-methylphenyl)butanoic acid (CAS No. 32637-74-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further chemical modifications and functionalization. The growing body of research on this molecule highlights its importance as a building block for developing novel therapeutic agents. As computational chemistry continues to advance, our understanding of 2-methyl-4-(3-methylphenyl)butanoic acid's properties will further deepen, opening new avenues for drug discovery and development.
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